molecular formula C26H35BrClNO B13759454 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride CAS No. 7467-94-9

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride

Cat. No.: B13759454
CAS No.: 7467-94-9
M. Wt: 492.9 g/mol
InChI Key: KGZSZLSPEGPFCM-UHFFFAOYSA-N
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Description

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of a bromine atom and a dipentylamino group in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenanthrene ring.

    Amination: Attachment of the dipentylamino group to the ethyl chain.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrene ketones, while substitution could introduce various functional groups into the phenanthrene ring.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and dipentylamino group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9-Bromophenanthren-1-yl)-2-(dimethylamino)ethanol
  • 1-(9-Bromophenanthren-1-yl)-2-(diethylamino)ethanol
  • 1-(9-Bromophenanthren-1-yl)-2-(dipropylamino)ethanol

Uniqueness

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is unique due to the presence of the dipentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This could result in differences in solubility, reactivity, and biological activity.

Properties

CAS No.

7467-94-9

Molecular Formula

C26H35BrClNO

Molecular Weight

492.9 g/mol

IUPAC Name

1-(9-bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride

InChI

InChI=1S/C26H34BrNO.ClH/c1-3-5-9-16-28(17-10-6-4-2)19-26(29)23-15-11-14-21-20-12-7-8-13-22(20)25(27)18-24(21)23;/h7-8,11-15,18,26,29H,3-6,9-10,16-17,19H2,1-2H3;1H

InChI Key

KGZSZLSPEGPFCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C1=CC=CC2=C1C=C(C3=CC=CC=C23)Br)O.Cl

Origin of Product

United States

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